
Ethyl 4-amino-3-nitrobenzimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-3-nitrobenzimidate is an organic compound with the molecular formula C9H11N3O3 It is a derivative of benzimidazole, featuring an ethyl ester group, an amino group at the 4-position, and a nitro group at the 3-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-nitrobenzimidate typically involves the nitration of ethyl 4-aminobenzoate followed by the conversion of the nitro group to the corresponding benzimidate. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 4-amino-3-nitrobenzimidate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-amino-3-aminobenzimidate.
Substitution: Various substituted benzimidates depending on the nucleophile used.
Oxidation: Ethyl 4-nitroso-3-nitrobenzimidate or Ethyl 4-nitro-3-nitrobenzimidate.
科学研究应用
Ethyl 4-amino-3-nitrobenzimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Ethyl 4-amino-3-nitrobenzimidate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, influencing their function and stability.
相似化合物的比较
Ethyl 4-amino-3-nitrobenzimidate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-nitrobenzoate: Similar structure but lacks the benzimidate moiety.
Ethyl 4-amino-3-nitrobenzamide: Contains an amide group instead of an ester group.
Ethyl 4-amino-3-nitrobenzylamine: Features a benzylamine group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the nitro and amino groups on the benzene ring, along with the benzimidate moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
ethyl 4-amino-3-nitrobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZBKBNXWMLBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
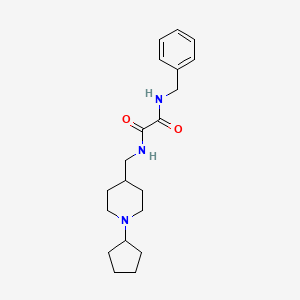
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

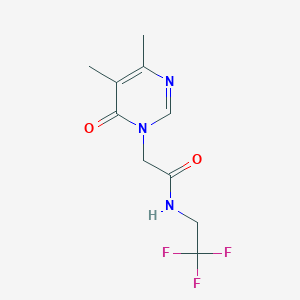
![N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide](/img/structure/B2538900.png)
![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2538902.png)
![2-cyclohexyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2538904.png)
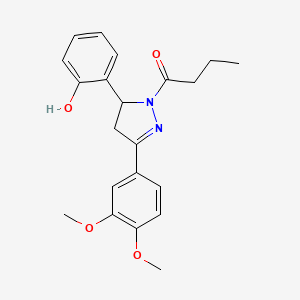
![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)
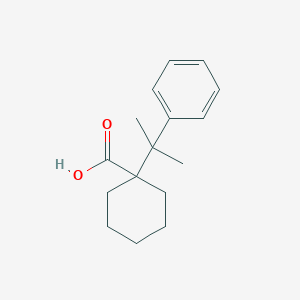
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2538910.png)
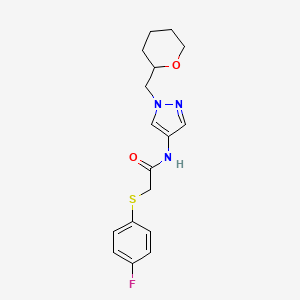
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
